molecular formula C18H25N5O2S B2421199 N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380084-14-8

N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2421199
CAS No.: 2380084-14-8
M. Wt: 375.49
InChI Key: QSQWJUQUFKDSMO-UHFFFAOYSA-N
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Description

N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound with a unique structure that combines a thiazole ring, a pyrazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazine and piperidine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine apart is its combination of a thiazole ring, a pyrazine ring, and a piperidine ring. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-12-15(26-13(2)21-12)18(24)23-9-5-14(6-10-23)11-22(3)16-17(25-4)20-8-7-19-16/h7-8,14H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQWJUQUFKDSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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